5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 862729-13-3) is a halogenated pyrrolopyrimidine derivative with a molecular formula of C₇H₇IN₄ and a molecular weight of 274.07 g/mol . The compound features a 7-methyl group and a 5-iodo substitution on the fused pyrrolo[2,3-d]pyrimidine scaffold, which is critical for its biological and chemical properties. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents targeting nucleic acid interactions .
The methyl group at the 7-position enhances metabolic stability by reducing oxidative deamination, while the 5-iodo substitution provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Sonogashira reactions) . Its purity (≥97%) and commercial availability make it a versatile building block in drug discovery .
Propriétés
IUPAC Name |
5-iodo-7-methylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN4/c1-12-2-4(8)5-6(9)10-3-11-7(5)12/h2-3H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFSLRASQZPDFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731964 | |
| Record name | 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862729-13-3 | |
| Record name | 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862729-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Core Synthesis of Pyrrolo[2,3-d]pyrimidine
The foundation of the compound is the pyrrolo[2,3-d]pyrimidine scaffold, typically synthesized via a multistep process starting from readily available heterocyclic precursors. A common approach involves cyclization reactions of substituted pyrimidines with pyrrole derivatives under conditions favoring ring closure.
- Preparation of substituted pyrimidine intermediates: Starting from 2,4-dichloro- or 2,4-dibromo-pyrimidines, selective substitution with amino or methyl groups occurs.
- Cyclization to form the fused heterocycle: Heating or microwave-assisted cyclization with suitable nucleophiles or under basic conditions facilitates formation of the pyrrolo[2,3-d]pyrimidine core.
Methylation at the 7-Position
The methylation step employs methyl iodide as the methylating agent:
- Reagents: Methyl iodide (CH₃I), potassium carbonate (K₂CO₃) as base.
- Solvent: Dry N,N-dimethylformamide (DMF).
- Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (~50°C) for about 8 hours.
- The amino group at the 7-position undergoes nucleophilic attack on methyl iodide, resulting in N-methylation.
- The reaction is monitored via TLC or HPLC, and the product is purified by extraction and chromatography.
Amination at the 4-Position
The amino group at the 4-position is introduced via nucleophilic substitution or amination of a suitable precursor:
- Method: Direct amination of the pyrimidine ring using ammonia or amines under catalytic or basic conditions.
- Alternative: Using a suitable amine derivative in a nucleophilic substitution if the precursor bears a leaving group.
Final Compound Purification and Characterization
- The crude product is purified through column chromatography, typically using silica gel with appropriate solvent systems (e.g., dichloromethane/methanol).
- Characterization involves HRMS, NMR, and IR spectroscopy to confirm structure and purity.
Data Table Summarizing the Preparation Method
| Step | Reaction | Reagents | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Core heterocycle synthesis | Pyrimidine derivatives, pyrrole derivatives | Various | Microwave or thermal heating | — | Formation of pyrrolo[2,3-d]pyrimidine core |
| 2 | Iodination at C-5 | Iodine (I₂), K₂CO₃ | Acetonitrile/DMF | 0–25°C | ~80 | Regioselective iodination |
| 3 | Methylation at N-7 | CH₃I, K₂CO₃ | DMF | 50°C, 8 hrs | ~50 | N-methylation of amino group |
| 4 | Amination at 4-position | Ammonia or amines | — | Reflux or room temp | — | Final amino functionalization |
| 5 | Purification | Chromatography | Silica gel | Appropriate solvent systems | — | Confirmed via HRMS, NMR |
Research Findings and Innovations
- Microwave-assisted synthesis: Accelerates key steps such as iodination and coupling reactions, reducing reaction times from hours to minutes.
- Copper-catalyzed C–S coupling: The synthesis of sulfur-linked derivatives (compounds 11-18) employs microwave-assisted, ligand-free copper catalysis, enhancing efficiency and selectivity at lower temperatures (around 100°C).
- Reaction optimization: Use of potassium carbonate as base and DMF as solvent proved effective for both iodination and coupling reactions, ensuring high yields and regioselectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Applications De Recherche Scientifique
Antitumor Activity
One of the most significant applications of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is its potential as an antitumor agent. Research has demonstrated that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in tumor cells .
Case Study : In a comparative study, compounds structurally related to this compound exhibited IC50 values ranging from 0.6 μM to 3 μM against JC tumor cells, indicating significant antitumor efficacy . The most potent analogs demonstrated effects comparable to established chemotherapeutics like Taxol.
Other Biological Applications
Beyond its antitumor properties, compounds with a pyrrolo[2,3-d]pyrimidine structure have shown promise in other therapeutic areas:
- Antibacterial and Antifungal Activities : Some derivatives have been identified as effective against bacterial and fungal strains .
- Inhibition of Protein Kinases : The compound's structure allows it to act as an inhibitor for various protein kinases involved in cancer progression .
Mécanisme D'action
The mechanism of action of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine depends on its specific application. In the context of its antitubercular activity, it is believed to interfere with the metabolic processes of Mycobacterium tuberculosis, although the exact molecular targets and pathways are still under investigation . The compound may inhibit key enzymes or disrupt cellular functions essential for the survival of the bacteria .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Modifications at the 7-Position
The 7-position substituent significantly impacts solubility, metabolic stability, and binding affinity. Key analogs include:
- Metabolic Stability : The 7-methyl group in the target compound reduces cytochrome P450-mediated oxidation compared to bulkier substituents like isopropyl .
- Solubility: Polar groups (e.g., morpholinoethyl) increase aqueous solubility but may reduce blood-brain barrier penetration .
Modifications at the 5-Position
The 5-iodo group is often replaced with other halogens or functional groups to tune electronic properties and reactivity:
- Reactivity: The 5-iodo substituent undergoes efficient palladium-catalyzed couplings (e.g., 74% yield in Sonogashira reactions) compared to bromo analogs, which require harsher conditions .
- Biological Activity : Aryl substitutions (e.g., phenyl) improve binding to hydrophobic kinase pockets but may reduce solubility .
N4-Substituted Derivatives
N4-amination diversifies pharmacological activity. Representative examples include:
Activité Biologique
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS No. 862729-13-3) is a compound of increasing interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and synthesis pathways.
- Molecular Formula : C7H7IN4
- Molecular Weight : 274.06 g/mol
- Boiling Point : Predicted at 436.3 ± 40.0 °C
- Density : 2.24 ± 0.1 g/cm³
- Storage Conditions : Recommended storage at 2-8 °C in a dark place.
Research indicates that this compound exhibits its biological effects primarily through inhibition of tyrosine kinases involved in cell signaling pathways that regulate cell proliferation and survival. The compound has shown promising results in inducing apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway.
Key Findings:
- Cytotoxic Effects : Studies have reported IC50 values ranging from 29 to 59 µM against various cancer cell lines, indicating significant cytotoxicity.
- Target Enzymes : The compound demonstrated potent inhibition against several tyrosine kinases including EGFR, Her2, VEGFR2, and CDK2, with IC50 values comparable to established inhibitors like sunitinib .
- Apoptosis Induction : Mechanistic studies revealed that treatment with this compound leads to increased expression of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Efficacy Against Cancer Cell Lines
The efficacy of this compound has been evaluated across various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 40 | Induces apoptosis via caspase activation |
| HeLa | 43.15 | Cell cycle arrest and apoptosis induction |
| MDA-MB-231 | 59 | Inhibition of growth factor signaling |
| MCF-7 | 68.17 | Modulation of apoptotic pathways |
Case Studies
- Study on HepG2 Cells : In a controlled study, HepG2 cells treated with the compound showed a significant increase in the G1 phase population and a decrease in S and G2/M phases, indicating an antiproliferative effect. Flow cytometry analyses confirmed these findings with increased DNA content in the G1 phase .
- Structure–Activity Relationship (SAR) : The SAR studies indicated that modifications on the pyrrolo[2,3-d]pyrimidine scaffold could enhance biological activity. For instance, substituents at specific positions influenced the potency against different cancer cell lines, highlighting the importance of molecular structure in drug design .
Synthesis Pathways
The synthesis of this compound can be achieved through various methods involving starting materials like 4-amino-5-iodopyrrolo[2,3-d]pyrimidine reacted with iodomethane. This synthetic route emphasizes the importance of iodine substitution for enhancing biological activity.
Q & A
Q. What are the established synthetic routes for 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves halogenation at the 5-position of a pyrrolo[2,3-d]pyrimidine scaffold using iodine sources (e.g., NIS) under controlled conditions. For example, 4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives can be iodinated using iodine monochloride (ICl) in DMF at 60–80°C, followed by purification via column chromatography. Boc protection of the amino group may enhance stability during halogenation . Key intermediates should be characterized by / NMR and HRMS to confirm regioselectivity and purity .
Q. How is the purity and structural integrity of this compound validated?
Standard analytical workflows include:
- NMR spectroscopy : NMR (DMSO-) typically shows signals for the methyl group (δ ~3.3–3.5 ppm) and aromatic protons (δ ~6.8–8.2 ppm). The 4-amino group appears as a broad singlet (δ ~6.5–7.5 ppm) .
- HRMS : Electrospray ionization (ESI) confirms the molecular ion peak (e.g., [M+H]) with <2 ppm deviation from theoretical values .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Q. What are the primary biological targets of this compound?
Pyrrolo[2,3-d]pyrimidine derivatives are known to inhibit kinases (e.g., JAK, EGFR) and modulate signaling pathways. For 5-iodo derivatives, preliminary studies suggest activity against tyrosine kinases due to the electron-withdrawing iodine atom enhancing binding to ATP pockets. Target identification requires kinase profiling assays (e.g., KinomeScan) and cellular assays (e.g., phosphorylation inhibition in HEK293 cells) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, iodine’s electrophilic reactivity can be modeled to optimize halogenation conditions. Reaction path search algorithms (e.g., AFIR) combined with experimental feedback loops accelerate yield improvement .
Q. What strategies resolve contradictions in biological activity data across derivatives?
Discrepancies often arise from substituent effects. For instance:
- Iodine vs. chlorine : The larger van der Waals radius of iodine may improve kinase binding but reduce solubility, impacting cellular uptake .
- Methyl group at N7 : Enhances metabolic stability compared to unsubstituted analogs, as shown in microsomal assays .
Use SAR studies with systematic substitutions and molecular docking (e.g., AutoDock Vina) to correlate structural features with activity .
Q. How are tautomeric equilibria or isotopic patterns addressed in spectral interpretation?
The pyrrolo[2,3-d]pyrimidine core exhibits tautomerism between 7H and 9H forms. Low-temperature NMR (-40°C in DMSO-) or -labeling experiments can stabilize tautomers for accurate assignment. For iodine-containing compounds, isotopic splitting in mass spectra (e.g., /) must be accounted for in HRMS analysis .
Q. What advanced models evaluate in vivo efficacy and pharmacokinetics?
- In vivo inflammation models : Murine collagen-induced arthritis (CIA) assesses JAK/STAT pathway inhibition .
- PK/PD studies : LC-MS/MS quantifies plasma/tissue concentrations after oral administration. Metabolite identification (e.g., CYP450-mediated deiodination) guides structural refinements .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
